molecular formula C20H18FNO3 B11286723 3-ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11286723
M. Wt: 339.4 g/mol
InChI Key: MRPVTDSSCUZVDY-UHFFFAOYSA-N
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Description

3-ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and substituted with ethyl, fluorophenyl, and methyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Mannich-type condensation reaction, which involves the reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) . This reaction leads to the formation of the desired chromeno[8,7-e][1,3]oxazin-2-one derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    9,10-dihydro-4-methyl-chromeno[8,7-e][1,3]oxazin-2-one: Lacks the ethyl and fluorophenyl substituents.

    4-methyl-9,10-dihydro-2H-chromeno[8,7-e][1,3]oxazin-2-one: Lacks the ethyl and fluorophenyl substituents.

    3-ethyl-4-methyl-9,10-dihydro-2H-chromeno[8,7-e][1,3]oxazin-2-one: Lacks the fluorophenyl substituent.

Uniqueness

The presence of the ethyl, fluorophenyl, and methyl groups in 3-ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one imparts unique chemical and biological properties to the compound. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

3-ethyl-9-(4-fluorophenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H18FNO3/c1-3-15-12(2)16-8-9-18-17(19(16)25-20(15)23)10-22(11-24-18)14-6-4-13(21)5-7-14/h4-9H,3,10-11H2,1-2H3

InChI Key

MRPVTDSSCUZVDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=C(C=C2)OCN(C3)C4=CC=C(C=C4)F)OC1=O)C

Origin of Product

United States

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